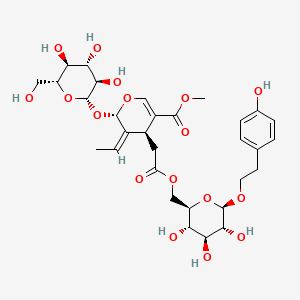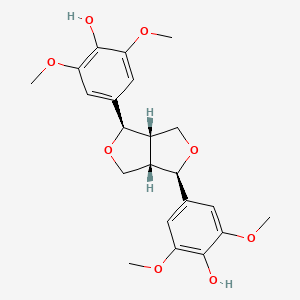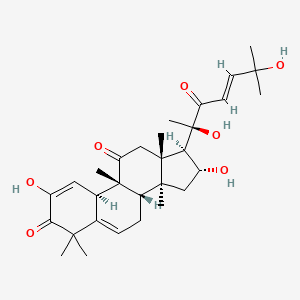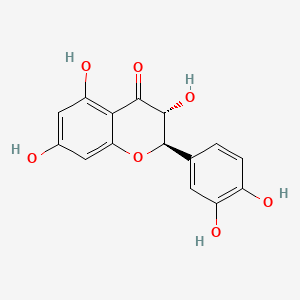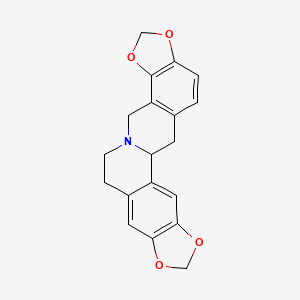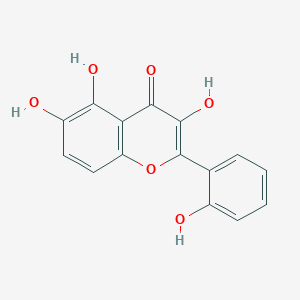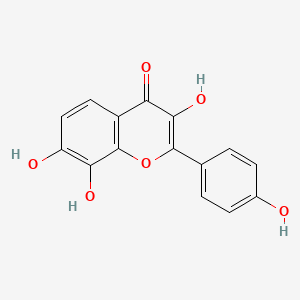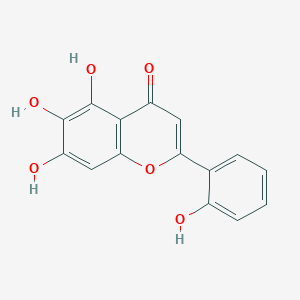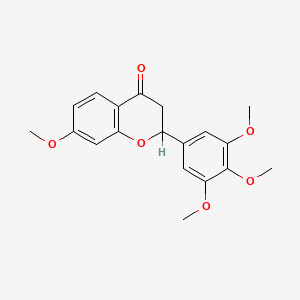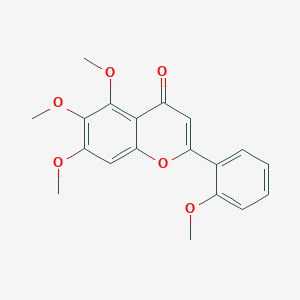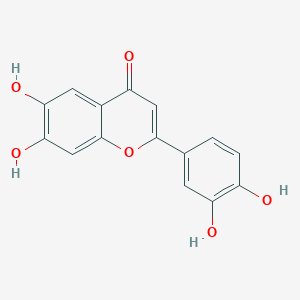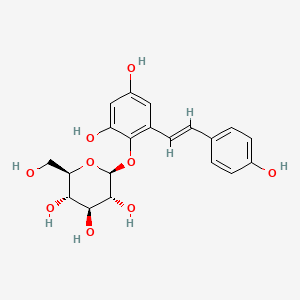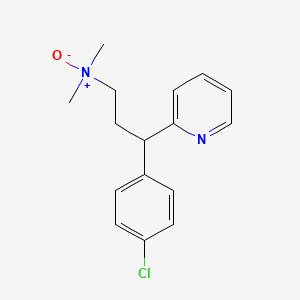
氯苯那敏 N-氧化物
描述
Chlorpheniramine N-oxide: is a derivative of chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as hay fever and allergic rhinitis. Chlorpheniramine N-oxide is an oxidized form of chlorpheniramine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties and applications of the compound.
科学研究应用
Chlorpheniramine N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential therapeutic applications, including its antihistamine properties and possible use in treating allergic conditions.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用机制
- Chlorpheniramine N-oxide is a synthetic compound derived from chlorpheniramine , an antihistamine used to manage symptoms associated with upper respiratory allergies .
- Chlorpheniramine N-oxide competes with histamine for binding to the H1-receptor sites on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Chlorpheniramine N-oxide, like its parent compound chlorpheniramine, is likely to interact with histamine H1 receptors . These receptors play a crucial role in allergic reactions, making Chlorpheniramine N-oxide potentially useful in mitigating symptoms of allergies
Cellular Effects
It’s parent compound, chlorpheniramine, is known to reduce the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Therefore, it’s plausible that Chlorpheniramine N-oxide may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Chlorpheniramine, its parent compound, is known to bind to the histamine H1 receptor, blocking the action of endogenous histamine and leading to temporary relief of negative symptoms brought on by histamine . It’s plausible that Chlorpheniramine N-oxide may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
It’s parent compound, chlorpheniramine, is known to cause drowsiness in animals and can be used as a mild tranquilizer .
Metabolic Pathways
N-oxidation is a known metabolic pathway for drugs with secondary and tertiary amine and amide in their structure . Chlorpheniramine N-oxide, with its N-oxide group, could potentially be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorpheniramine N-oxide typically involves the oxidation of chlorpheniramine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure selective oxidation of the nitrogen atom.
Industrial Production Methods: Industrial production of Chlorpheniramine N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Chlorpheniramine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert Chlorpheniramine N-oxide back to chlorpheniramine.
Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Chlorpheniramine.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Chlorpheniramine: The parent compound, a first-generation antihistamine.
Brompheniramine: A similar antihistamine with a bromine atom instead of chlorine.
Dexchlorpheniramine: The dextrorotatory isomer of chlorpheniramine.
Fluorpheniramine: A fluorinated derivative of chlorpheniramine.
Uniqueness: Chlorpheniramine N-oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical and pharmacological properties. This modification can lead to differences in receptor binding, metabolic stability, and overall biological activity compared to other similar compounds.
属性
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEICKDXQPVPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190145 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120244-82-8 | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpheniramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENIRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying chlorpheniramine N-oxide in both rat and human urine?
A1: The identification of chlorpheniramine N-oxide in both rat and human urine suggests that this metabolic pathway is conserved across species. [] This finding is important for understanding the drug's metabolic fate in humans and extrapolating preclinical data to clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


